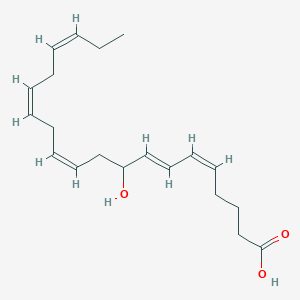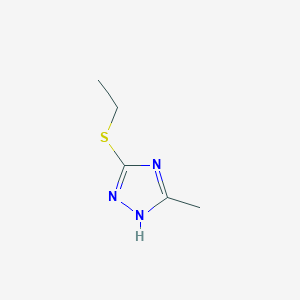
14-HDoHE
Übersicht
Beschreibung
(±)14-HDoHE is an autoxidation product of docosahexaenoic acid (DHA) in vitro. It is also produced from incubations of DHA in rat liver, brain, and intestinal microsomes. DHA is metabolized to 14(S)-HDoHE by human platelets along with 11(S)-HDoHE. 14(S)-HDoHE is also produced by salmon gills upon stimulation with calcium ionophore. 14(S)-HDoHE was shown to be an inhibitor of U-46619-induced human platelet aggregation and rabbit and rat aortic smooth muscle contraction with IC50 values of about 70, 3.6, and 5.3 µM, respectively. (±)this compound is a potential marker of oxidative stress in brain and retina where DHA is an abundant polyunsaturated fatty acid.
Wissenschaftliche Forschungsanwendungen
Neurowissenschaft
14-HDoHE wurde als einer der wichtigsten sauerstoffhaltigen Metaboliten identifiziert, der aus DHA im Rattenhirn gewonnen wird. Es gehört zu einer Gruppe von spezialisierten pro-auflösenden Mediatoren (SPMs) und ist ein Vorläufer anderer SPMs, der eine Rolle bei der Auflösung von Neuroinflammation spielt. Ein Anstieg von zerebralem this compound kann als Marker dienen, um starke Neuroinflammation zu verhindern .
Kardiologie
Im Kontext der Herz-Kreislauf-Gesundheit ist DHA, die Stammverbindung von this compound, an kognitiven und kardiovaskulären Funktionen beteiligt. Die Verkapselung von DHA, die zu erhöhten this compound-Spiegeln führt, wurde als Verbesserung des Oxidationsstatus und Begünstigung der Bioverfügbarkeit und Bioaccessibility angesehen, was sich möglicherweise auf die Herzgesundheit auswirkt .
Immunmodulation
This compound ist Teil der Lipidmediatoren, von denen angenommen wird, dass sie eine Rolle bei der Immunmodulation innerhalb des zentralen Nervensystems spielen. Diese Lipide könnten an perioperativen neurokognitiven Störungen beteiligt sein, was auf eine potenzielle Anwendung bei der Modulation von Immunantworten im Gehirn hindeutet .
Marker für oxidativen Stress
(±)14-HDHA, auch bekannt als this compound, ist ein Autoxidationsprodukt von DHA und wurde als potenzieller Marker für oxidativen Stress vorgeschlagen. Diese Anwendung könnte bei verschiedenen pathologischen Zuständen von Bedeutung sein, bei denen oxidativer Stress ein beitragender Faktor ist .
Entzündungshemmende Anwendungen
Die Rolle von this compound bei Entzündungen wird durch seine Beteiligung an der Produktion von Entzündungslipidspiegeln hervorgehoben. So haben Behandlungen, die die Spiegel von this compound beeinflussen, gezeigt, dass sie Herzentzündungen modulieren, was auf seine Verwendung als entzündungshemmendes Mittel hindeutet .
Stoffwechselwege
Die Modulation des primären Astrozytenstoffwechsels durch this compound deutet auf seine Beteiligung an Stoffwechselwegen im Gehirn hin. Dies könnte Auswirkungen auf das Verständnis des Hirnstoffwechsels und verwandter Störungen haben .
Neuroprotektive Wirkungen
Die potenziellen neuroprotektiven Wirkungen von this compound werden aufgrund seiner Assoziation mit spezialisierten pro-auflösenden Mediatoren und deren Rolle bei der Auflösung von Entzündungen innerhalb des Nervensystems untersucht .
Kognitive Funktionen
Angesichts der Beteiligung von DHA an kognitiven Funktionen und der Rolle von this compound als aus DHA gewonnenem Metaboliten besteht Interesse daran zu untersuchen, wie this compound kognitive Prozesse beeinflussen und möglicherweise zur kognitiven Gesundheit beitragen könnte .
Jede Anwendung bietet einen Einblick in die vielseitigen Rollen, die this compound in der wissenschaftlichen Forschung und potenziellen therapeutischen Interventionen spielen kann.
<a aria-label="1: Frontiers | Encapsulation of Docosahexaenoic Acid Oil Substanti
Wirkmechanismus
Target of Action
14-HDoHE, also known as (+/-)-14-hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid, is an oxygenation product of Docosahexaenoic acid (DHA) . It is a marker reflecting activation of a Docosahexaenoic acid carbon 14-lipoxygenation pathway . The primary targets of this compound are the enzymes 12-lipoxygenase (12-LO) and 15-lipoxygenase (15-LO) .
Mode of Action
This compound is formed by the action of 12-LO or 15-LO on DHA . These enzymes catalyze the insertion of oxygen into DHA, leading to the formation of this compound . This compound then acts as a precursor to other bioactive lipid mediators .
Biochemical Pathways
The formation of this compound is part of the lipoxygenase pathway of arachidonic acid metabolism . This pathway is involved in the production of various bioactive lipid mediators, which play crucial roles in inflammation and resolution processes .
Result of Action
This compound is a precursor to the pro-resolving mediator maresin 1 . Maresins are a family of bioactive lipid mediators that have potent anti-inflammatory and pro-resolving actions . Therefore, the action of this compound can lead to the resolution of inflammation and promotion of tissue healing .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of inflammatory stimuli can upregulate the expression of lipoxygenases, thereby increasing the production of this compound . Additionally, factors that affect lipid metabolism, such as diet and lifestyle, can also influence the action of this compound.
Biochemische Analyse
Biochemical Properties
14-Hydroxydocosahexaenoic Acid is a major product of the autoxidation of docosahexaenoic acid (DHA) in vitro . It is also produced from incubations of DHA in rat liver, brain, and intestinal microsomes . DHA is metabolized to 14(S)-HDHA by human platelets along with 11(S)-HDHA . 14(S)-HDoHE is also produced by salmon gills upon stimulation with calcium ionophore .
Cellular Effects
14-Hydroxydocosahexaenoic Acid has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to suppress IL-33-mediated eosinophilic inflammation in 12/15-LOX-deficient mice . It also has been found to reduce immune cells counts in the spinal cord and blood . Moreover, it has been shown to decrease the numbers of Th1 cells but increase the accumulation of regulatory T cells and drive macrophage polarization towards an anti-inflammatory phenotype .
Molecular Mechanism
The molecular mechanism of 14-Hydroxydocosahexaenoic Acid involves its interactions with various biomolecules. It has been shown to markedly attenuate ILC2 proliferation and cytokine production at micromolar concentration in vitro . In addition, it inhibits cytokine production of ILC2s at nanomolar concentration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 14-Hydroxydocosahexaenoic Acid have been observed to change over time. For instance, in a study involving weanling rats, it was found that the brain exhibited a high accretion of 22.8% DHA, which was not improved by dietary supplementation of DHA . Moreover, specific oxylipins derived from DHA were upgraded, such as Protectin Dx in heart and 14-HDoHE in brain .
Dosage Effects in Animal Models
The effects of 14-Hydroxydocosahexaenoic Acid have been found to vary with different dosages in animal models. For instance, exogenous administration of 14(S)-HDoHE in EAE mice suppressed the protein levels of various pro-inflammatory cytokines .
Metabolic Pathways
14-Hydroxydocosahexaenoic Acid is involved in the metabolic pathways of Docosahexaenoic acid (DHA). It is a major product of the autoxidation of DHA in vitro . It is also produced from incubations of DHA in rat liver, brain, and intestinal microsomes .
Transport and Distribution
14-Hydroxydocosahexaenoic Acid is transported and distributed within cells and tissues. In a study involving weanling rats, it was found that the brain exhibited a high accretion of 22.8% DHA, which was not improved by dietary supplementation of DHA .
Eigenschaften
IUPAC Name |
(4Z,7Z,10Z,12E,16Z,19Z)-14-hydroxydocosa-4,7,10,12,16,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-12-15-18-21(23)19-16-13-10-8-6-7-9-11-14-17-20-22(24)25/h3-4,6-7,10-16,19,21,23H,2,5,8-9,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,13-10-,14-11-,15-12-,19-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEBXONKCYFJAF-BGKMTWLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C=CC=CCC=CCC=CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\CC(/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B163474.png)










